
LM11A 31 dihydrochloride
Übersicht
Beschreibung
LM11A-31 dihydrochloride is a synthetic small-molecule compound with the molecular formula C₁₂H₂₇Cl₂N₃O₂ and a molecular weight of 316.27 g/mol . It is stored at -20°C to maintain stability and is recognized for its activity in binding to the p75 neurotrophin receptor (p75NTR), a target implicated in neurodegenerative diseases and neural repair pathways . Its CAS registry number is 1214672-15-7, and it belongs to a family of LM11A compounds designed for therapeutic modulation of p75NTR signaling .
Wirkmechanismus
Target of Action
LM11A-31, also known as (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide Dihydrochloride, is a non-peptide ligand of the p75 neurotrophic receptor (p75NTR) . The p75NTR is a receptor that binds nerve growth factor, brain-derived growth factor, and other neurotrophins . Its signaling can promote either neuron survival or death by apoptosis, depending on its ligand and cellular context .
Mode of Action
LM11A-31 selectively activates p75NTR survival pathways and inhibits apoptosis signaling . It blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures .
Biochemical Pathways
The biochemical pathways affected by LM11A-31 are primarily related to neuron survival and apoptosis. By selectively activating survival pathways and inhibiting apoptosis signaling via the p75NTR, LM11A-31 can block neurodegeneration and synaptic impairment .
Result of Action
The result of LM11A-31’s action is neuroprotection and the promotion of neuron survival. In Alzheimer’s Disease (AD) models, it has been shown to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also been reported to show efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury .
Action Environment
The action of LM11A-31 can be influenced by various environmental factors. It’s worth noting that the compound has been studied in various disease models, suggesting its action may be robust across different physiological conditions .
Biochemische Analyse
Biochemical Properties
LM11A-31 (Dihydrochloride) interacts with the p75 neurotrophin receptor (p75NTR), which binds nerve growth factor, brain-derived growth factor, and other neurotrophins . It selectively activates p75NTR survival pathways and inhibits apoptosis signaling .
Cellular Effects
LM11A-31 (Dihydrochloride) has shown to block p75-mediated cell death, inhibit proNGF induced cell death, increase proliferation and survival of hippocampal neural progenitors, and inhibit Aβ-induced cell death . It has also been found to suppress HIV-1 replication and inflammatory response in macrophages .
Molecular Mechanism
The molecular mechanism of LM11A-31 (Dihydrochloride) involves its interaction with the p75NTR. It selectively activates p75NTR survival pathways and inhibits apoptosis signaling . This interaction blocks pro-NGF induced cell death in neuronal cultures and protects neuronal cells from the cytotoxic effects of certain drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, LM11A-31 (Dihydrochloride) has shown to promote the survival of oligodendrocytes and myelinated axons in a mouse spinal cord injury model
Dosage Effects in Animal Models
In animal models, LM11A-31 (Dihydrochloride) has shown beneficial effects in models of Alzheimer’s disease, Huntington’s disease, aging, HIV/FIV, traumatic brain injury, peripheral neuropathy, spinal cord injury, and retinopathy
Metabolic Pathways
It is known to interact with the p75NTR, which plays a role in various cellular processes .
Transport and Distribution
It is known to be orally available and brain-penetrant .
Subcellular Localization
Its target, the p75NTR, is known to be present in various regions of the brain .
Biologische Aktivität
LM11A-31 dihydrochloride is a small molecule ligand that selectively targets the p75 neurotrophin receptor (p75NTR), playing a crucial role in modulating neurotrophic signaling pathways. This compound has shown significant promise in various preclinical and clinical studies, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Huntington's disease (HD).
LM11A-31 functions primarily as an antagonist of p75NTR, which is known to mediate both neuroprotective and neurotoxic effects depending on the context. By inhibiting p75NTR-mediated apoptosis, LM11A-31 promotes neuronal survival in the presence of neurotoxic agents such as amyloid-beta (Aβ) and other stressors.
- Inhibition of Apoptosis : LM11A-31 effectively blocks p75-mediated cell death, providing a protective effect against Aβ-induced neurodegeneration and synaptic impairment in neuronal cultures .
- Neuroprotection : In various mouse models, LM11A-31 has been shown to prevent tau phosphorylation, reduce microglial activation, and enhance cholinergic neuron survival .
Preclinical Studies
Numerous studies have demonstrated the biological activity of LM11A-31 across different animal models:
- Alzheimer's Disease Models :
- Huntington's Disease Models :
- Other Neurological Conditions :
Clinical Trials
LM11A-31 has progressed into clinical trials, particularly focusing on its application in Alzheimer's disease:
- Phase 1/2 Clinical Trial : A study involving 242 participants with mild to moderate AD demonstrated that LM11A-31 significantly slowed the progression of the disease by reducing biomarkers associated with neurodegeneration, including Aβ42 and YKL-40 levels . The trial highlighted the compound's safety profile and its potential as a disease-modifying therapy.
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of LM11A-31:
Case Studies
In a notable case study involving patients with mild to moderate Alzheimer's disease, participants treated with LM11A-31 exhibited significant improvements in cognitive assessments compared to those receiving placebo. The study utilized advanced imaging techniques to monitor changes in brain activity and connectivity, providing evidence for the compound's potential to modify disease progression at a biological level .
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease (AD)
LM11A-31 has been extensively studied in animal models of Alzheimer's disease. Key findings include:
- Neuroprotection : In mouse models, LM11A-31 has been shown to prevent tau phosphorylation and misfolding, reduce cholinergic neurite loss, and mitigate cognitive decline .
- Clinical Trials : A Phase 1/2 trial involving 242 participants with mild to moderate AD indicated that LM11A-31 was well tolerated and showed potential in reducing disease progression based on exploratory outcome measures .
Parkinson's Disease (PD)
Recent studies suggest that LM11A-31 may also be effective in models of Parkinson's disease:
- Dopaminergic Cell Protection : Research indicates that LM11A-31 protects dopaminergic cells from oxidative stress-induced degeneration, highlighting its potential role in PD treatment .
Traumatic Brain Injury (TBI)
In models of TBI, LM11A-31 has demonstrated the ability to enhance neuron survival and reduce inflammation. It has been reported to improve outcomes following both acute and chronic injury scenarios .
Huntington's Disease
Studies have shown that LM11A-31 can ameliorate symptoms in mouse models of Huntington's disease by promoting neuronal health and reducing neuroinflammation .
Case Studies
Q & A
Basic Research Questions
Q. What is the recommended methodology for synthesizing LM11A-31 dihydrochloride with high purity?
- LM11A-31 dihydrochloride synthesis typically involves coupling the parent compound with two equivalents of hydrochloric acid to form the dihydrochloride salt. Critical parameters include pH control (optimized between 4.5–6.0), stoichiometric validation via titration, and purification using reverse-phase HPLC (RP-HPLC) with mobile phases containing 0.1% trifluoroacetic acid . Purity (>99%) should be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers validate LM11A-31 dihydrochloride's stability under varying storage conditions?
- Stability studies should follow ICH guidelines, testing degradation under thermal (25–60°C), humidity (40–75% RH), and light exposure (UV/visible). Use RP-HPLC to monitor impurity peaks and quantify degradation products. For long-term storage, lyophilized formulations in amber vials at -80°C are recommended to prevent hydrolysis of the dihydrochloride moiety .
Q. What in vitro assays are suitable for evaluating LM11A-31 dihydrochloride's neuroprotective activity?
- Primary neuronal cultures or SH-SY5Y cell lines exposed to oxidative stress (e.g., H₂O₂ or Aβ oligomers) are standard models. Measure cell viability via MTT assays, apoptosis via caspase-3/7 activity, and mitochondrial membrane potential using JC-1 staining. Include positive controls (e.g., memantine) and validate results with ≥3 biological replicates .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy of LM11A-31 dihydrochloride be resolved?
- Discrepancies often arise from differences in bioavailability or metabolization. Use pharmacokinetic (PK) profiling (e.g., LC-MS/MS) to quantify plasma and brain concentrations in animal models. Compare dose-response curves across models and apply statistical tools like ANOVA with post-hoc Tukey tests to identify confounding variables (e.g., blood-brain barrier permeability) .
Q. What experimental design optimizes dose-ranging studies for LM11A-31 dihydrochloride in neurodegenerative models?
- Employ a factorial design with variables such as dose (e.g., 1–50 mg/kg), administration route (oral vs. intraperitoneal), and treatment duration. Use power analysis to determine sample size (n ≥ 8/group) and include sham/vehicle controls. For behavioral endpoints (e.g., Morris water maze), blind experimenters to treatment groups to reduce bias .
Q. How should researchers address variability in LM11A-31 dihydrochloride's mechanism of action across cell types?
- Conduct transcriptomic profiling (RNA-seq) or phosphoproteomic analysis to identify cell-specific signaling pathways. Validate targets (e.g., TrkB receptors) using siRNA knockdown or CRISPR-Cas8. Cross-reference findings with public databases (e.g., GEO) to confirm pathway enrichment .
Q. What strategies mitigate batch-to-batch variability in LM11A-31 dihydrochloride for preclinical studies?
- Standardize synthesis protocols using quality-by-design (QbD) principles. Characterize each batch via X-ray diffraction (for crystallinity), dynamic light scattering (particle size), and dissolution testing. Maintain a repository of batch records with detailed metadata (e.g., solvent lot numbers, ambient conditions) .
Q. Methodological and Analytical Challenges
Q. How to ensure reproducibility in cellular assays involving LM11A-31 dihydrochloride?
- Adopt MIACARM standards: Document experimental metadata (cell passage number, media composition, incubation time) and use plate controls (negative/positive) in each run. Validate assays using Z’-factor calculations (>0.5 indicates robustness) .
Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?
- Apply non-linear regression (e.g., log-logistic models) to calculate LD₅₀/LC₅₀ values. Use Kaplan-Meier survival analysis for longitudinal toxicity studies and Cox proportional hazards models to adjust for covariates .
Q. How to design a literature review strategy for LM11A-31 dihydrochloride's off-target effects?
- Use Boolean operators in PubMed/Scopus: ("LM11A-31 dihydrochloride" OR "dihydrochloride salt") AND ("off-target" OR "adverse effects"). Filter for studies with mechanistic validation (e.g., kinase profiling panels) and exclude non-peer-reviewed sources .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Dihydrochloride Compounds
Dihydrochloride salts are commonly used to enhance solubility and bioavailability of pharmaceutical agents. Below is a comparative analysis of LM11A-31 dihydrochloride with other dihydrochloride compounds:
Table 1: Molecular and Physicochemical Properties
Key Observations :
- Size and Complexity : LM11A-31 dihydrochloride has a larger molecular structure compared to biogenic amine dihydrochlorides (e.g., putrescine, cadaverine), which may influence its pharmacokinetics and tissue penetration .
- Storage Requirements : Unlike simpler dihydrochlorides (stable at room temperature), LM11A-31 requires -20°C storage, suggesting higher sensitivity to degradation .
- Functional Diversity : While LM11A-31 targets neural receptors, azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) serve as initiators in industrial polymer chemistry, highlighting divergent applications despite shared dihydrochloride salt forms .
Comparison with Other LM11A Series Compounds
LM11A-31 is part of a broader series of p75NTR-targeting compounds. Evidence from Lu et al. identifies LM11A-7, LM11A-24, LM11A-28, and LM11A-31 as active binders .
Hypothetical Differentiation :
- Structural Modifications : Substitutions in the amine or aromatic groups of LM11A-31 may enhance its binding specificity over analogs like LM11A-7 or LM11A-24.
- Therapeutic Potential: LM11A-31’s dihydrochloride form may offer improved solubility compared to non-salt analogs, facilitating in vivo delivery .
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUTYLWSRFTPX-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595097 | |
Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243259-19-9, 102562-74-3 | |
Record name | N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LM-11A-31 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.